molecular formula C19H20F3N3O2 B2668349 3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone CAS No. 338782-11-9

3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone

Cat. No. B2668349
CAS RN: 338782-11-9
M. Wt: 379.383
InChI Key: CPMCAOFCSSJQLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridinone ring, followed by the introduction of the trifluoromethyl, benzyl, and methylpiperazino groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, a planar, aromatic structure, could confer stability to the molecule. The trifluoromethyl group is highly electronegative, which could affect the electronic distribution in the molecule and influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the pyridinone ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility in different solvents .

Scientific Research Applications

Lipophilic Coordination Compounds and Metal Complexes

Research on lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, shows the potential of pyridinone derivatives in forming complexes with metals. These compounds have been studied for their chemical properties using various techniques, suggesting potential applications in materials science and coordination chemistry (Zaihui Zhang et al., 1991).

Phosphorescent Properties of Metal Complexes

Another study focused on the synthesis and characterization of iridium complexes with tridentate pyrazolyl ligands, highlighting the phosphorescent properties of these compounds. This research indicates the relevance of such compounds in the development of materials for optical applications, such as in organic light-emitting diodes (OLEDs) and other photonic devices (Lifen Yang et al., 2008).

Antibacterial Applications

The study of marbofloxacin, a compound related to the queried chemical structure, involves examining its molecular configuration, which has implications for its antibacterial properties. Such research could provide insights into designing new antibacterial agents based on structural modifications of the pyridinone core (Jin Shen et al., 2012).

PKCtheta Inhibitors for Therapeutic Applications

The development of C-5 substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors, keeping a specific group constant while varying another, demonstrates the versatility of pyridinone derivatives in therapeutic applications. Such compounds could be crucial in developing treatments for diseases involving the protein kinase C theta (PKCθ) pathway (Joan Subrath et al., 2009).

Supercapacitors and Energy Storage

Research on the use of para-Benzoquinone ionic liquid redox electrolyte in hybrid supercapacitors suggests the potential application of pyridinone derivatives in energy storage technologies. Such studies underscore the importance of structural design in developing efficient and high-performance supercapacitors (P. Navalpotro et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-23-9-11-24(12-10-23)17(26)16-3-2-8-25(18(16)27)13-14-4-6-15(7-5-14)19(20,21)22/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMCAOFCSSJQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone

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